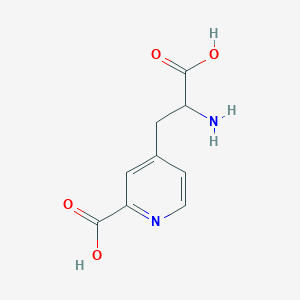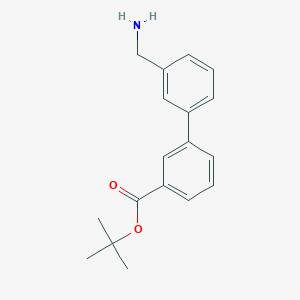
Acide 3-(4-(2-carboxy)-pyridyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(2-carboxy)-Pyridyl)-L-alanine is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2-carboxy)-Pyridyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-carboxy)-Pyridyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthèse de dérivés de quinazoline et de quinazolinone Les dérivés de quinazoline et de quinazolinone sont des composés hétérocycliques à six chaînons importants qui possèdent un large éventail d'activités pharmacologiques {svg_1}. Ils présentent des activités antimicrobiennes, antimalariennes, antioxydantes, anti-inflammatoires, anticonvulsivantes, antihypertensives, antidiabétiques et antitumorales {svg_2}. Le composé "Acide 3-(4-(2-carboxy)-pyridyl)-L-alanine" pourrait potentiellement être utilisé dans la synthèse de ces dérivés.
Caractérisation spectrale
Le composé peut être utilisé dans la caractérisation spectrale des dérivés de quinazoline et de quinazolinone. Cela implique l'utilisation de l'infrarouge, de la spectrométrie de masse, de la RMN 1H et de l'analyse élémentaire {svg_3}.
Cellules solaires sensibilisées par des colorants
Les colorants cyanines, qui présentent des bandes d'absorption dans le proche infrarouge optimisées pour les applications de cellules solaires, peuvent être synthétisés en utilisant l'"this compound". Ces colorants sont utilisés comme sensibilisateurs dans les cellules solaires sensibilisées par des colorants {svg_4}.
4. Synthèse de groupe phénylacétylène contenant un groupe 1,2,3-triazole Le composé peut être utilisé dans la synthèse de groupe phénylacétylène contenant un groupe 1,2,3-triazole. Cela implique une réaction de cycloaddition de type Huisgen [3 + 2] entre l'acide 3-(4-azidophényl)acrylique et le propiolate d'éthyle {svg_5}.
Réactions de bromation et de débromination décarboxylative
L'"this compound" peut être utilisé dans les réactions de bromation et de débromination décarboxylative. Cela implique la bromation de l'ester éthylique de l'acide (E)-1-[4-(2-carboxy-vinyl)phényl]-[1,2,3]triazole-4-carboxylique, suivie d'une réaction de débromination décarboxylative avec Et3N dans le DMF sous micro-ondes {svg_6}.
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications. For example, imidazole- and benzimidazole-containing drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .
Analyse Biochimique
Biochemical Properties
3-(4-(2-carboxy)-Pyridyl)-L-alanine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione reductase, influencing the thiol redox state within cells . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can significantly impact cellular processes.
Cellular Effects
The effects of 3-(4-(2-carboxy)-Pyridyl)-L-alanine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the ratios of NADH/NAD+ and NADPH/NADP+, which are critical for maintaining cellular redox balance . Additionally, it can lead to significant protein glutathionylation, impacting cellular functions and stress responses.
Molecular Mechanism
At the molecular level, 3-(4-(2-carboxy)-Pyridyl)-L-alanine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit glutathione reductase, leading to changes in the cellular thiol redox state . These interactions often result in alterations in gene expression and enzyme activity, which can have downstream effects on cellular metabolism and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-(2-carboxy)-Pyridyl)-L-alanine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that its effects can vary over time, with potential degradation products influencing cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 3-(4-(2-carboxy)-Pyridyl)-L-alanine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
3-(4-(2-carboxy)-Pyridyl)-L-alanine is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to affect the biosynthesis of certain metabolites, which can have downstream effects on cellular metabolism . These interactions highlight the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-(4-(2-carboxy)-Pyridyl)-L-alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-(2-carboxy)-Pyridyl)-L-alanine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway for 3-(4-(2-carboxy)-Pyridyl)-L-alanine involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "2-Pyridinecarboxylic acid", "L-alanine", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Hydrogen peroxide", "Palladium on carbon" ], "Reaction": [ "2-Pyridinecarboxylic acid is reacted with thionyl chloride and methanol to form 2-chloro-5-methylpyridine.", "2-Chloro-5-methylpyridine is then reacted with sodium nitrite and hydrochloric acid to form 2-nitro-5-methylpyridine.", "Reduction of 2-nitro-5-methylpyridine with hydrogen peroxide and palladium on carbon catalyst yields 2-amino-5-methylpyridine.", "L-alanine is activated with dicyclohexylcarbodiimide and reacted with 2-amino-5-methylpyridine to form 3-(4-(2-amino-5-methylpyridin-4-yl)butanamido)propanoic acid.", "The carboxylic acid group is then protected with tert-butyl carbamate using tert-butyl chloroformate.", "The protected intermediate is reacted with hydrochloric acid to remove the tert-butyl carbamate protecting group and form the final product 3-(4-(2-carboxy)-Pyridyl)-L-alanine." ] } | |
Numéro CAS |
112055-80-8 |
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
4-[(2S)-2-amino-2-carboxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
Clé InChI |
USFHLIQFEUPHHD-LURJTMIESA-N |
SMILES isomérique |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
SMILES canonique |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








